molecular formula C12H5Cl3O B12896273 1,3,7-Trichlorodibenzofuran CAS No. 64560-16-3

1,3,7-Trichlorodibenzofuran

Cat. No.: B12896273
CAS No.: 64560-16-3
M. Wt: 271.5 g/mol
InChI Key: INRBXOGZPDFCLQ-UHFFFAOYSA-N
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Description

1,3,7-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, an aromatic organic compound. It belongs to the family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes involving chlorinated chemicals and are of significant interest due to their impact on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound often occurs as an unintentional by-product during the manufacture of other chlorinated compounds. Processes such as the incineration of chlorine-containing waste materials or the bleaching of paper can lead to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trichlorodibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated dibenzofurans, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

1,3,7-Trichlorodibenzofuran has several applications in scientific research:

Mechanism of Action

1,3,7-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in the metabolism of xenobiotics. This can lead to the production of enzymes that metabolize the compound, potentially resulting in toxic effects. The pathways involved include the activation of phase I and phase II xenobiotic metabolizing enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,7-Trichlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its distinct structure makes it a valuable compound for studying the effects of chlorination on the properties of dibenzofurans .

Properties

IUPAC Name

1,3,7-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-2-8-10(4-6)16-11-5-7(14)3-9(15)12(8)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRBXOGZPDFCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C2C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214827
Record name 1,3,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64560-16-3
Record name 1,3,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4XK91XYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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